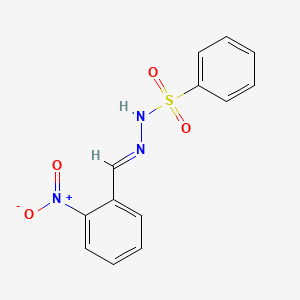![molecular formula C14H14F4N2O B5557155 4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol" is a chemical compound whose structural and chemical properties have been studied in various scientific contexts. This compound, like others in its class, is synthesized through specific chemical reactions and has unique molecular and physical characteristics.
Synthesis Analysis
The synthesis of similar diazepine derivatives has been explored through various methods. Shaabani et al. (2009) described a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature without using any catalyst or activation, indicating an efficient and alternative method for synthesizing benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepine derivatives is often characterized using various spectroscopic techniques. For instance, the structural characterization and crystal structures of diazepine derivatives were confirmed through elemental analysis, FT-IR, and NMR spectroscopy in a study by Ahumada et al. (2016) (Ahumada et al., 2016).
科学的研究の応用
Synthesis and Structural Studies
The regiospecific synthesis and structural analysis of compounds containing fluoro-substituents, similar in structure to the requested compound, have shown significant insights into their chemical behavior. A study conducted by Alonso et al. (2020) described the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some of which contain fluoro-substituents, demonstrating the structural properties through X-ray crystallography and NMR spectroscopy. This research provides a foundational understanding of the chemical and physical properties of similar compounds, highlighting the torsion introduced by seven-membered diazepin-2-one moieties and their conformational characteristics (Alonso et al., 2020).
Catalytic Applications
Chromium diamino-bis(phenolate) complexes have been researched for their catalytic properties, particularly in the context of the ring-opening copolymerization of cyclohexene oxide and carbon dioxide. Ambrose et al. (2020) synthesized and characterized chromium complexes that showed good activity towards creating completely alternating polycarbonates, demonstrating the utility of phenol-derived compounds in catalysis (Ambrose et al., 2020).
Fluorescent pH Probes
In the field of sensor technology, hydroxyaryl derivatives of BODIPY dyes, which share functional groups similar to the requested compound, have been utilized as fluorescent pH probes. These compounds exhibit significant changes in fluorescence in response to pH variations, making them valuable tools for biological and chemical sensing applications. Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, demonstrating their potential in pH sensing due to the dramatic shifts in emission with changes in acidity (Baruah et al., 2005).
Analytical Pyrolysis of Lignin
The behavior of β-5 substructures, similar to those in the requested compound, during the analytical pyrolysis of lignin has been studied to understand the pyrolytic origins of certain phenolic compounds. Research by Kuroda and Nakagawa-izumi (2006) on phenolic 2-arylcoumarans revealed the potential of guaiacyl and syringyl β-5 substructures as sources for specific phenolic compounds in the pyrolysis of lignins, offering insights into the thermal decomposition and transformation of lignin-derived materials (Kuroda & Nakagawa-izumi, 2006).
特性
IUPAC Name |
4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O/c1-8-2-3-11(21)9(6-8)10-7-12(20-5-4-19-10)14(17,18)13(15)16/h2-3,6-7,13,20-21H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZYCTXVFQAFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)
![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)
![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)


![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)